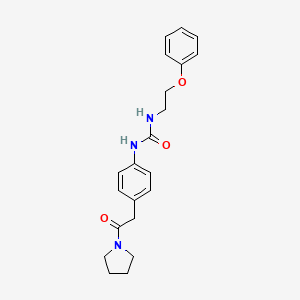

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea

Description

The compound 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea features a urea core linked to two distinct moieties:

- A pyrrolidin-1-yl group attached via a ketone (2-oxoethyl) at the para position of a phenyl ring.

- A 2-phenoxyethyl group on the adjacent urea nitrogen.

While direct biological data for this compound is unavailable, analogs with similar scaffolds exhibit antimicrobial, antifungal, and hypoglycemic activities .

Propriétés

IUPAC Name |

1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(24-13-4-5-14-24)16-17-8-10-18(11-9-17)23-21(26)22-12-15-27-19-6-2-1-3-7-19/h1-3,6-11H,4-5,12-16H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHXVEGDHUHJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the intermediate compound.

Introduction of the phenoxyethyl group: This can be done through a nucleophilic substitution reaction, where the phenoxyethyl group is attached to the intermediate compound.

Formation of the urea linkage: This final step involves the reaction of the intermediate compound with an isocyanate or a carbamate under controlled conditions.

Industrial Production Methods

Industrial production of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Applications De Recherche Scientifique

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of other chemical compounds.

Mécanisme D'action

The mechanism of action of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Aromatic Substitution Modifications

- Synthesized via a multi-step procedure involving bromoacetophenone intermediates .

- 1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea (BD337175): Incorporates an isoquinoline moiety, which may improve DNA intercalation or kinase inhibition. Reported with 98% purity, suggesting pharmaceutical relevance .

- 1-(4-Fluorobenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea (5B): Features a sulfonyl linker and fluorobenzoyl group, synthesized via Fridel-Crafts alkylation (75% yield).

Functional Group Replacements

- 1-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea (4i): Replaces pyrrolidine with a phenothiazine-azetidinone hybrid. Exhibits antifungal activity against C. albicans (MIC 125 µg/ml), attributed to the hydroxyl group’s hydrogen-bonding capacity .

Key Observations:

- Antifungal Activity : Compounds with electron-withdrawing groups (e.g., chloro, hydroxyl) on the aromatic ring (e.g., 4i) show enhanced antifungal effects .

- Hypoglycemic Potential: Sulfonyl-linked derivatives (e.g., 5B) align with sulfonylurea drugs’ mechanisms, suggesting antidiabetic applications .

- Synthetic Efficiency: Fridel-Crafts alkylation (e.g., 5B) offers higher yields (75%) compared to multi-step routes for naphthyl/isoquinolinyl analogs (2–27% yields) .

Physicochemical Properties

- Lipophilicity: The phenoxyethyl group in the target compound likely increases logP compared to sulfonyl (5B) or aminobenzyl (53Z) analogs, favoring blood-brain barrier penetration .

- Solubility: Sulfonyl and amino groups (5B, 53Z) improve aqueous solubility, whereas aromatic moieties (naphthyl, isoquinolinyl) reduce it .

Activité Biologique

The compound 1-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea is a urea derivative with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 356.43 g/mol. Its structure includes a pyrrolidine moiety, which is often associated with various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various urea derivatives, including those similar to 1-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea. These compounds have shown promising results against a range of pathogens:

- Antibacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Minimum inhibitory concentration (MIC) values have been reported in the range of 20–40 µM for these bacteria, indicating moderate potency compared to standard antibiotics like ceftriaxone, which has MIC values around 0.1 µM against E. coli .

- Antifungal Activity : Similar derivatives have shown antifungal properties against Candida albicans and other fungi, although specific data for this compound is limited .

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the urea moiety may interact with bacterial enzymes or cell wall synthesis pathways, disrupting normal cellular functions.

Synthesis and Derivatives

The synthesis of 1-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing appropriate amines and carbonyl compounds.

- Urea Formation : Reaction between isocyanates and amines to form the urea linkage.

- Final Coupling : Combining the urea derivative with phenoxyethyl groups.

Study on Antibacterial Efficacy

In a recent study published in MDPI, derivatives similar to the target compound were tested against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives were effective against S. aureus, they were less effective against E. coli, suggesting a selective antibacterial profile .

Pharmacological Evaluation

A pharmacological evaluation involving animal models demonstrated that compounds with structural similarities exhibited anti-inflammatory properties, further supporting their potential therapeutic use beyond antimicrobial effects .

Data Summary Table

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm urea linkage (δ ~6.5–8.5 ppm for NH protons) and pyrrolidinone carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .

What biological targets or pathways are hypothesized for this compound based on structural analogs?

Basic Research Question

Structural analogs (e.g., pyrrolidinone-containing ureas) suggest potential interactions with:

- Kinases : Inhibition of ATP-binding pockets due to urea’s hydrogen-bonding capacity .

- GPCRs : The phenoxyethyl group may modulate receptor binding, as seen in related compounds targeting serotonin receptors .

- Enzymatic assays : Preliminary data from analogs indicate IC values in the µM range for cancer-associated proteases .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Advanced Research Question

- Core Modifications : Replace pyrrolidinone with piperidinone to assess ring size impact on target affinity .

- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability .

- In Silico Docking : Use molecular dynamics simulations to predict binding poses against kinases (e.g., PDB 6B4) . Validate with SPR or ITC binding assays .

What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity?

Advanced Research Question

- ADME Profiling : Conduct hepatic microsome assays (human/rat) to assess metabolic stability. LC-MS/MS quantifies plasma half-life (t) and bioavailability .

- Toxicology : Acute toxicity studies in rodents (OECD 423) at 50–300 mg/kg doses. Monitor liver enzymes (ALT/AST) and renal function .

How should researchers address contradictory data in biological activity reports for analogs?

Advanced Research Question

- Source Validation : Cross-check purity (>95% via HPLC) and synthetic protocols (e.g., exclusion of residual solvents) .

- Assay Reproducibility : Replicate enzyme inhibition assays (e.g., trypsin) under standardized conditions (pH 7.4, 37°C) .

- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

What strategies are effective for identifying the compound’s primary molecular targets?

Advanced Research Question

- Chemical Proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- CRISPR Screening : Genome-wide knockout libraries identify sensitized pathways in cancer cell lines .

- Thermal Shift Assays : Monitor protein denaturation (via DSF) to detect ligand-induced stabilization .

What are the critical stability considerations for long-term storage of this compound?

Basic Research Question

- Degradation Pathways : Hydrolysis of the urea bond under humid conditions; store desiccated at -20°C .

- Light Sensitivity : Protect from UV exposure to prevent phenoxy group oxidation .

- Analytical Monitoring : Annual HPLC re-analysis to confirm stability .

How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

- Sample Preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .

- LC-MS/MS Parameters : MRM transitions (e.g., m/z 450 → 320 for quantification), LLOQ of 1 ng/mL .

- Validation : Follow ICH guidelines for precision (±15%), accuracy (85–115%), and matrix effects .

What computational tools are suitable for predicting metabolic pathways?

Advanced Research Question

- Software : Use Schrödinger’s Metabolizer or GLORYx to predict Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) .

- In Vitro Models : Human hepatocyte incubations identify major metabolites (e.g., hydroxylation at the pyrrolidinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.